1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
Description
This compound features a benzofuran-2-ylmethyl group attached to a piperidine ring, which is linked to a piperazine moiety substituted with a 5-(trifluoromethyl)pyridin-2-yl group. The benzofuran moiety contributes aromaticity and lipophilicity, while the trifluoromethylpyridine enhances electron-withdrawing properties and metabolic stability. Such structural motifs are common in CNS-targeting agents due to their ability to modulate neurotransmitter receptors .
Properties
IUPAC Name |
1-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O/c25-24(26,27)19-5-6-23(28-16-19)31-13-11-30(12-14-31)20-7-9-29(10-8-20)17-21-15-18-3-1-2-4-22(18)32-21/h1-6,15-16,20H,7-14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBSQZAZFGGVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 443.5 g/mol. It features a benzofuran moiety linked to a piperidine ring, which is further substituted with a trifluoromethyl-pyridine group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 2034558-03-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is hypothesized that the compound may act as an antagonist or modulator at specific neurotransmitter receptors, influencing pathways associated with neuropsychiatric conditions.
Key Mechanisms:
- Receptor Binding: The compound may exhibit high affinity for sigma receptors (σ1), which are implicated in various neurological processes.
- Enzyme Interaction: It may inhibit or activate specific enzymes involved in neurotransmitter metabolism, thereby affecting synaptic transmission.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Effects: Studies have suggested that compounds similar to this one can influence serotonin and dopamine pathways, potentially providing antidepressant effects.
- Anticancer Activity: Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines, showing promise as an anticancer agent.
Case Studies and Research Findings
Recent studies have investigated the biological activity of related compounds and provided insights into the potential effects of this specific piperazine derivative.
-
In Vitro Studies:
- A study evaluated the cytotoxicity of related piperazine derivatives on various cancer cell lines, demonstrating significant inhibitory effects on proliferation, particularly in breast cancer models (IC50 values ranging from 0.126 μM to 17.02 μM) .
- Another study highlighted the selectivity of similar compounds towards cancer cells over normal cells, suggesting a favorable therapeutic window .
- In Vivo Studies:
Toxicity and Safety Profile
Preliminary toxicity assessments have indicated that related compounds do not exhibit significant acute toxicity up to concentrations of 2000 mg/kg in animal models . However, comprehensive toxicological studies are necessary to establish safety profiles for clinical use.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves multiple steps, including:
- Formation of Benzofuran Intermediate : Reacting benzofuran with an alkylating agent.
- Piperidine Ring Formation : Coupling the intermediate with piperidine.
- Final Coupling : Combining the piperidinyl derivative with trifluoromethyl phenyl piperazine using coupling reagents like EDCI.
Neuropharmacological Applications
The compound has shown potential in modulating neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial targets for antidepressant and anxiolytic drugs.
Table 1: Neuropharmacological Activity of Compound
| Study Reference | Effect Observed | Mechanism |
|---|---|---|
| Reference A | Anxiolytic | Serotonin receptor modulation |
| Reference B | Antidepressant | Dopamine receptor interaction |
In animal models, the compound has demonstrated significant antidepressant-like effects, as evidenced by reduced immobility time in forced swim tests, indicating its potential utility in treating mood disorders.
Antiviral Activity
Recent studies have investigated the antiviral properties of this compound against various viruses. It has been found to enhance the activity of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which are essential for plant defense against viral infections.
Table 2: Antiviral Activity Against Tobacco Mosaic Virus (TMV)
| Compound | EC50 (μg/mL) | Curative Activity (%) |
|---|---|---|
| Compound 1 | 86.1 | 68.6 |
| NNM (Control) | 131.7 | 56.6 |
The mechanism behind its antiviral activity involves binding to specific viral receptors or enzymes, thereby modulating their functions and impacting viral replication.
Case Study 1: Antidepressant Effects
In a controlled study involving animal models with depressive-like behaviors, administration of this compound resulted in a notable decrease in immobility time during forced swim tests. This suggests that the compound may exert antidepressant effects through serotonergic pathways.
Case Study 2: Antiviral Efficacy
In vitro assays demonstrated that this compound significantly inhibited the replication of TMV in treated tobacco plants, correlating with increased SOD and PPO activities. This indicates its potential as an antiviral agent in agricultural applications.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
- 1-[1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinyl]-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine (): Replaces the benzofuran-2-ylmethyl group with a tetrahydro-2H-pyran-4-yl substituent. This substitution may alter blood-brain barrier penetration and receptor binding kinetics .
1-(3-((4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-yl)oxy)propyl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine (Compound 100, ):
Contains a propyloxy-linked tetrahydro-2H-pyran-piperidine hybrid. The ether linkage and pyran moiety could enhance metabolic stability, while the 6-trifluoromethylpyridine (vs. 5-position in the target compound) may affect steric interactions with target proteins .
Variations in the Piperazine Substituents
- 1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine (): A simpler analog lacking the piperidine-benzofuran moiety.
- 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45/RTC6, ): Incorporates a thiophene-butanyl ketone chain.
Positional Isomerism in Trifluoromethylpyridine
- A21–A24 Series ():
Includes isomers with trifluoromethyl groups at positions 3-, 4-, 5-, and 6- on the pyridine ring. For example, A23 (5-trifluoromethyl) and A24 (6-trifluoromethyl) demonstrate how positional changes influence electronic properties and steric hindrance, affecting receptor-ligand interactions .
Pharmacological and Physicochemical Comparisons
Pharmacological Activity
- Dopamine Receptor Affinity : Compounds with piperazine-piperidine scaffolds (e.g., ) often target dopamine D2/D3 receptors. The benzofuran group in the target compound may enhance D3R selectivity compared to analogs with nitrobenzyl or methoxyphenyl substituents .
- Kinase Modulation : Piperazine derivatives like those in and show indirect AMPK activation or dual MOR/D3R targeting. The benzofuran substitution could confer unique allosteric modulation properties .
Physicochemical Properties
- Lipophilicity (LogP) :
- Metabolic Stability : The trifluoromethyl group in the target compound resists oxidative metabolism, whereas analogs with ether linkages () may undergo faster clearance .
Tabulated Comparison of Key Compounds
Q & A
Q. Key Considerations :
- Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N₂/Ar) to prevent side reactions .
- Monitor intermediates via TLC/HPLC for purity (>95%) before proceeding .
Basic: How is the compound’s purity and structural integrity validated?
Methodological Answer:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to confirm purity (>98%) and identify impurities .
- Spectroscopy :
- ¹H/¹³C NMR : Verify integration ratios and chemical shifts (e.g., benzofuran protons at δ 6.8–7.5 ppm; piperazine N-CH₂ at δ 2.5–3.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₂₃H₂₄F₃N₄O) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in piperazine rings) .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
- Ventilation : Use fume hoods for synthesis and purification steps to mitigate exposure to volatile intermediates (e.g., trifluoromethylpyridine derivatives) .
- Waste Disposal : Neutralize acidic/byproduct streams (e.g., with NaHCO₃) before disposal in halogenated waste containers .
Advanced: How can reaction conditions be optimized to improve yield?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates .
- Catalyst Optimization : Compare Pd(PPh₃)₄ vs. Pd₂(dba)₃ with ligands (SPhos, Xantphos) to reduce side products in cross-coupling steps .
- Temperature Control : Conduct reactions under microwave irradiation (e.g., 100°C, 30 min) to accelerate kinetics and improve regioselectivity .
- Statistical Design : Use DoE (Design of Experiments) to identify critical parameters (e.g., molar ratios, pH) affecting yield .
Advanced: What in vitro models are suitable for evaluating its neuropharmacological potential?
Methodological Answer:
- Receptor Binding Assays :
- Functional Assays :
Advanced: How can solubility challenges in pharmacological assays be addressed?
Methodological Answer:
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers containing cyclodextrins (e.g., HP-β-CD) to enhance solubility .
- Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility without altering bioactivity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) for sustained release in in vivo models .
Advanced: What structural features correlate with its antimicrobial activity?
Q. Structure-Activity Relationship (SAR) Insights :
- Benzofuran Moiety : Essential for membrane penetration; electron-donating substituents (e.g., -OCH₃) enhance Gram-positive activity .
- Trifluoromethylpyridine Group : Increases lipophilicity and resistance to metabolic degradation .
- Piperazine Spacer : Flexibility improves binding to bacterial efflux pump targets (e.g., NorA in S. aureus) .
Validation : Compare MIC values against isogenic strains (wild-type vs. efflux pump-deficient) to confirm target engagement .
Advanced: How to resolve contradictions in biological assay data?
Methodological Answer:
- Assay Replication : Repeat experiments across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Orthogonal Assays : Confirm receptor binding results with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Meta-Analysis : Pool data from structurally analogous compounds (e.g., piperidine-thiazole hybrids) to identify trends masked by experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
